CDK2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives vs. Reference Inhibitor Roscovitine
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives synthesized from scaffolds structurally analogous to 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit potent CDK2 inhibitory activity. Compound 21c demonstrated an IC50 value of 18 nM against CDK2, representing an approximately 7.8-fold improvement in potency compared to the reference CDK inhibitor roscovitine (IC50 = 140 nM). Additional active compounds 13g and 13j showed IC50 values of 150 nM and 28 nM, respectively [1].
| Evidence Dimension | CDK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 21c: 18 nM; Compound 13j: 28 nM; Compound 13g: 150 nM |
| Comparator Or Baseline | Roscovitine (reference CDK inhibitor): 140 nM |
| Quantified Difference | Compound 21c is 7.8-fold more potent than roscovitine; Compound 13j is 5-fold more potent |
| Conditions | In vitro CDK2 enzymatic inhibition assay; compounds derived from pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold |
Why This Matters
Demonstrates that the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold enables synthesis of CDK2 inhibitors with significantly enhanced potency relative to clinical-stage reference compounds, justifying selection for kinase-targeted drug discovery programs.
- [1] El-Rahmany AAE, Khalil NA, Nafie MS, Eldehna WM, Abdel-Aziz HA, Hassan MSA. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic and Medicinal Chemistry. 2026;134:118535. View Source
